

Using ADHT as a precursor for high-energy density materials (HEDMs)

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Compound of Interest

Compound Name: 4,6-Dihydrazinyl-1,3,5-triazin-2-amine

CAS No.: 25170-95-0

Cat. No.: B14696233

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Application Note: ADHT as a Strategic Precursor for High-Energy Density Materials (HEDMs)

Executive Summary

This technical guide details the utility of 3-amino-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (ADHT) as a pivotal intermediate in the synthesis of nitrogen-rich High-Energy Density Materials (HEDMs). Unlike traditional precursors, ADHT possesses a "Janus-faced" reactivity: it contains a nucleophilic amino group (

) amenable to oxidative coupling and an electrophilic pyrazole moiety that serves as an excellent leaving group for further functionalization.

This note provides validated protocols for the synthesis of ADHT from its parent tetrazine and its subsequent conversion into high-performance azo-bridged energetic motifs. The methodology is designed for researchers requiring pharmaceutical-grade purity and rigorous safety standards in energetic synthesis.

Chemical Profile & Precursor Logic

Compound: 3-amino-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (ADHT) Formula:

Molecular Weight: 191.19 g/mol

Why ADHT?

- Enthalpy Management: The 1,2,4,5-tetrazine core exhibits a high positive heat of formation (). Retaining this core is essential for HEDM performance.
- Selective Reactivity:
 - The Amino Group: Allows for oxidative coupling (using or TCCA) to form azo-bridges (), significantly increasing density and nitrogen content without introducing unstable fuel-oxidizer imbalances.
 - The Pyrazole Group: Acts as a stabilizing "mask" during the coupling phase. Once the high-energy backbone is built, the pyrazole can be displaced by nucleophiles (e.g., hydrazine, hydroxylamine) to fine-tune sensitivity and detonation velocity.

Experimental Protocols

Protocol A: Selective Synthesis of ADHT

Objective: Preparation of ADHT from 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BDT) via controlled ammonolysis.

Materials:

- Precursor: BDT (3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine) [Purity >98%]
- Reagent: Aqueous Ammonia (25-28%) or Ammonia gas
- Solvent: Acetonitrile () or Tetrahydrofuran ()

- Equipment: Pressure vessel (autoclave) or reflux condenser setup

Workflow:

- Dissolution: Dissolve

(

) of BDT in

of

. The solution will appear deep red/magenta.

- Amination:

- Method A (Pressure - Recommended): Transfer solution to a stainless steel autoclave. Add

of

aq. ammonia. Seal and heat to

for 6 hours.

- Method B (Reflux): Heat the solution to reflux (

) and bubble anhydrous ammonia gas through the mixture for 4–8 hours.

- Monitoring: Monitor via TLC (Silica, Ethyl Acetate:Hexane 1:1). The starting material (

) will disappear, and the mono-amino product (

) will appear. Note: Over-reaction leads to 3,6-diamino-1,2,4,5-tetrazine (insoluble).

- Isolation: Cool the reaction mixture to

. The product ADHT often precipitates as orange/red crystals.

- Purification: Filter the solid. Wash with cold water (

) to remove displaced pyrazole and excess ammonia. Recrystallize from Ethanol/Water if necessary.

- Yield: Expected yield: 75–85%.

Validation Data:

- NMR (
 -DMSO):
 2.35 (s, 3H, Me), 2.50 (s, 3H, Me), 6.15 (s, 1H, Pyrazole-H), 7.60 (s, 2H,
). Crucial Check: Ensure the integration ratio of Pyrazole-H to
 is 1:2.

Protocol B: Oxidative Coupling to Azo-Bridged HEDM

Objective: Conversion of ADHT to 3,3'-azobis(6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine) (DPT-Azo).

Mechanism: Oxidative dehydrogenation of primary amines to form an azo-linkage.

Materials:

- Precursor: ADHT (from Protocol A)
- Oxidant: Potassium Permanganate (
)
- Solvent: Water / Acetone mixture (1:1)
- Acid Catalyst: Hydrochloric acid (
 , catalytic amount)

Workflow:

- Preparation: Suspend

(
) of ADHT in
of Water/Acetone (1:1).

- Oxidation: Cool to

. Slowly add

(
,
) dissolved in

water dropwise over 30 minutes.

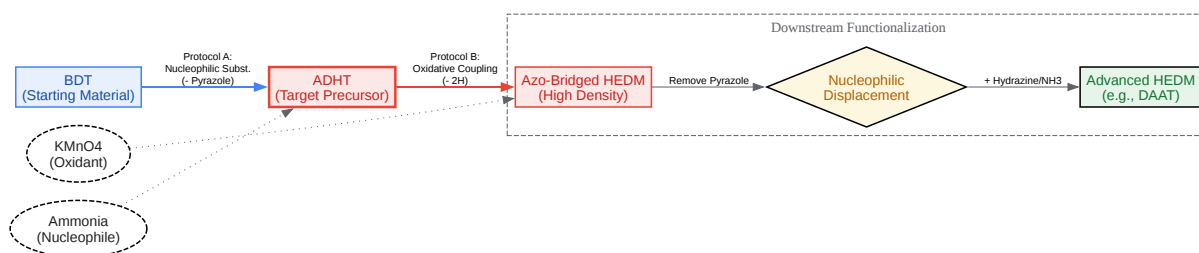
- Process Insight: The reaction is exothermic. Temperature control is vital to prevent ring decomposition.
- Reaction: Stir at room temperature for 2 hours. The mixture will turn dark brown (precipitate).
- Quenching: Add solid Sodium Bisulfite (
) slowly until the brown
dissolves and the solution clears (or turns bright red/orange indicating the azo product).
- Isolation: The azo-dimer is typically less soluble than the monomer. Filter the precipitate.[1]
- Purification: Wash with cold water and diethyl ether. Dry under vacuum.[2]

Energetic Validation (Typical Values):

Property	ADHT (Precursor)	DPT-Azo (Product)	Significance
Nitrogen Content	51.3%	~54%	Higher N% = Higher gas generation.
Decomposition Temp ()			Azo-coupling often increases thermal stability.
Density ()			Critical for detonation velocity ().

Process Visualization

The following diagram illustrates the synthetic pathway and the "Janus" nature of the ADHT intermediate.



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Caption: Synthesis flow from BDT to Azo-Bridged HEDMs via the ADHT intermediate.

Safety & Handling Protocols

Warning: Tetrazine-based energetic materials are sensitive to impact, friction, and electrostatic discharge (ESD).

- Scale Limits: Do not exceed

scale in a standard laboratory fume hood without blast shielding.
- Oxidation Risks: The reaction with

is exothermic. Runaway temperatures can lead to deflagration of the tetrazine ring. Always use an ice bath and internal temperature monitoring.
- Waste Disposal: Filtrates containing substituted pyrazoles and manganese salts must be treated as hazardous chemical waste. Do not mix with reducing agents.
- PPE: Flame-resistant lab coat, heavy nitrile gloves, and face shield are mandatory. Ground all equipment to prevent ESD.

References

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